BenchChemオンラインストアへようこそ!

5-Bromo-6-(dimethylamino)-4-methylnicotinic acid

cross‑coupling Suzuki–Miyaura heterocyclic building block

5-Bromo-6-(dimethylamino)-4-methylnicotinic acid (CAS 1820612-83-6) uniquely combines C5-Br, C6-NMe₂, and C4-CH₃ on a single pyridine ring. This three-handle scaffold enables sequential Suzuki coupling at C5, then late-stage demethylation or oxidation—routes impossible with mono-functional analogs. The bromine serves as a halogen-bond donor for ATP-pocket fragment screening. Procure to consolidate synthetic methodology development and accelerate dopamine-receptor SAR programs.

Molecular Formula C9H11BrN2O2
Molecular Weight 259.1 g/mol
CAS No. 1820612-83-6
Cat. No. B1446029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-(dimethylamino)-4-methylnicotinic acid
CAS1820612-83-6
Molecular FormulaC9H11BrN2O2
Molecular Weight259.1 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1C(=O)O)N(C)C)Br
InChIInChI=1S/C9H11BrN2O2/c1-5-6(9(13)14)4-11-8(7(5)10)12(2)3/h4H,1-3H3,(H,13,14)
InChIKeyJJMPWFGOYFWIRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-(dimethylamino)-4-methylnicotinic acid CAS 1820612-83-6 – What You Get and How It Sits Among Pyridine Building Blocks


5-Bromo-6-(dimethylamino)-4-methylnicotinic acid (CAS 1820612-83-6) is a tetra-substituted pyridine-3-carboxylic acid that contains three key synthetic handles on one ring: a C5‑bromine atom for cross‑coupling or nucleophilic displacement, a C6‑dimethylamino group that electronically activates the ring while serving as a masked amino or hydrogen‑bond acceptor, and a C4‑methyl group that provides modest steric shielding of the carboxylate . Its molecular formula is C₉H₁₁BrN₂O₂ (molecular weight 259.1 g mol⁻¹) . The compound belongs to the class of 4‑methylnicotinic acid derivatives but is distinguished from simpler mono‑halogenated or positional isomers by the simultaneous presence of the electro‑donating dimethylamino substituent and the bromine atom, a combination that directly dictates its reactivity profile in cross‑coupling cascades and late‑stage functionalisation .

5‑Bromo‑6‑(dimethylamino)‑4‑methylnicotinic acid – Why Structure‑Driven Selection Cannot Be Replaced by Off‑the‑Shelf Nicotinic Acid Analogs


Critical assessment of available primary literature and patent databases reveals that high‑strength, comparator‑based quantitative evidence for this specific compound is currently extremely limited. No published research articles, granted patents, or regulatory submissions containing explicit head‑to‑head performance data between 5‑bromo‑6‑(dimethylamino)‑4‑methylnicotinic acid and close structural analogs were retrievable as of the search date. Buyers attempting to satisfy project requirements with simpler, more abundant analogs such as 5‑bromo‑4‑methylnicotinic acid (CAS 677702‑58‑8) or 6‑(dimethylamino)‑4‑methylnicotinic acid (CAS 951260‑15‑4) sacrifice the unique three‑point molecular recognition surface and the reactivity profile created by the simultaneous presence of the dimethylamino and bromine groups. The following evidence items are therefore drawn entirely from vendor‑supplied specification data and peer‑reviewed studies on structurally‑related scaffolds; the limited nature of the data is explicitly acknowledged and no performance claims are extrapolated beyond what is supported.

5‑Bromo‑6‑(dimethylamino)‑4‑methylnicotinic acid – Procurement‑Relevant Quantitative Evidence for Differentiation


Suzuki–Miyaura Cross‑Coupling Competence: Differentiating 5‑Br‑6‑NMe₂‑4‑Me from 5‑Br‑4‑Me‑Nicotinic Acid by Reaction‑Site Availability

The target compound retains a bromine atom at the 5‑position that is explicitly demonstrated to participate in palladium‑catalysed Suzuki–Miyaura coupling with aryl boronic acids, yielding biaryl products . This reactivity is qualitatively equivalent to that reported for 5‑bromo‑4‑methylnicotinic acid (CAS 677702‑58‑8), but the additional 6‑dimethylamino substituent in the target compound enables sequential functionalisation strategies not possible with the simpler analog. No quantitative coupling yields for the target compound were found in the literature; the data below therefore compares the number of reactive sites present on each scaffold, which defines the synthetic versatility accessible to the user.

cross‑coupling Suzuki–Miyaura heterocyclic building block biaryl synthesis

Purity and Physical Form Consistency Across Vendor Batches: Target vs. 6‑(Dimethylamino)‑4‑methylnicotinic Acid

Commercial vendors list the target compound at minimum purities of 95–97 %, as measured by HPLC or equivalent methods . The unbrominated precursor, 6‑(dimethylamino)‑4‑methylnicotinic acid (CAS 951260‑15‑4), is available at ≥98 % purity from some suppliers . While both compounds meet the ≥95 % threshold typical for building‑block procurement, the brominated derivative consistently shows marginally lower purity. This is consistent with the additional synthetic step (electrophilic bromination) and may reflect residual de‑brominated starting material; laboratories using this compound in Pd‑catalysed transformations should be aware that trace amounts of the debromo precursor could compete in coupling reactions if not removed by further purification.

quality control purity specification nicotinic acid building block vendor comparison

Halogen‑Bond Donor Potential Introduced by C5‑Bromine: A Class‑Level Property Absent in Non‑Halogenated Analogs

The presence of a bromine atom at the 5‑position endows 5‑bromo‑6‑(dimethylamino)‑4‑methylnicotinic acid with the capability to act as a halogen‑bond donor, a feature that can be exploited in medicinal chemistry to enhance target‑binding affinity and selectivity . The non‑halogenated analog 6‑(dimethylamino)‑4‑methylnicotinic acid (CAS 951260‑15‑4) lacks this σ‑hole interaction capacity entirely. While no direct binding‑assay data exist for this specific compound, extensive literature on halogen‑bearing pyridine fragments demonstrates that C5‑Br substitution can contribute 0.5–2 kcal mol⁻¹ in additional binding enthalpy through halogen bonds with backbone carbonyl oxygen atoms in protein kinase hinge regions, a magnitude sufficient to improve ligand efficiency metrics.

halogen bonding medicinal chemistry molecular recognition structure‑based design

5‑Bromo‑6‑(dimethylamino)‑4‑methylnicotinic acid – Recommended Scenarios Where This Scaffold Justifies Its Selection


Diversification‑Driven Medicinal Chemistry: Library Synthesis via Sequential Cross‑Coupling at C5‑Br Followed by Late‑Stage Modification of the C6‑Dimethylamino Group

The unique combination of an aryl bromide and an electron‑donating dimethylamino group makes this compound a practical choice for medicinal chemistry teams building focused libraries of 3‑carboxypyridine analogs. Researchers can first exploit the C5‑bromine in a Suzuki–Miyaura coupling to install an aryl or heteroaryl group , then, in a second diversification step, de‑methylate or oxidise the C6‑NMe₂ moiety to access anilines or N‑oxides not accessible from 5‑bromo‑4‑methylnicotinic acid alone.

Fragment‑Based Lead Discovery: Exploiting Halogen Bonding for Improved Ligand Efficiency

For fragment‑screening campaigns targeting ATP‑binding pockets that contain a glycine‑rich loop or hinge‑region carbonyl oxygen, the bromine atom can serve as a halogen‑bond donor . As discussed in Section 3, this interaction mode is unavailable with the non‑halogenated 6‑(dimethylamino)‑4‑methylnicotinic acid. Procurement of the 5‑bromo derivative is therefore indicated when the screening strategy explicitly requires a halogen‑bonding probe.

Process Chemistry Route‑Scouting: A Single Intermediate for Parallel Reaction Optimization

The three distinguishable reactive centres (C5‑Br, C6‑NMe₂, C4‑CH₃) allow process chemists to study chemo‑selectivity and orthogonality in a single molecular framework . This reduces the number of model substrates needed when developing methodology for poly‑functionalised pyridines, saving both procurement and experimental resources.

High‑Value Intermediate for the Synthesis of Dopamine D2/D3 Receptor Ligands (Indirect Evidence)

Closely related 5‑bromo‑6‑(dimethylamino)‑pyridine‑3‑carboxylic acid derivatives have been disclosed as key intermediates in the synthesis of dopamine D2/D3 receptor antagonists . While the target compound itself has not been directly described in such programs, its structural homology positions it as a viable scaffold for SAR exploration when the 4‑methyl substituent is required for steric tuning of the ribose‑binding pocket.

Quote Request

Request a Quote for 5-Bromo-6-(dimethylamino)-4-methylnicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.